

The Dawn of Diphenylstannane: A Technical Guide to its Discovery and First Synthesis

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Compound of Interest

Compound Name: *Diphenylstannane*

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This technical guide delves into the seminal discovery and first successful synthesis of **diphenylstannane** ($C_{12}H_{12}Sn$), also known as diphenyltin dihydride. This organotin compound has been a subject of interest due to the reactivity of its tin-hydrogen bonds, paving the way for various applications in organic synthesis and materials science. This document provides a comprehensive overview of the pioneering work, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Discovery and a New Type of Hydride Reduction

The first comprehensive report on the synthesis and utility of **diphenylstannane** was presented by Henry G. Kuivila and Oscar F. Beumel Jr. in a 1958 publication in the Journal of the American Chemical Society. While the primary focus of their paper was to introduce **diphenylstannane** as a novel reducing agent for ketones, they meticulously documented its preparation, laying the groundwork for future investigations into this class of compounds.

The First Synthesis: A Two-Step Approach

The inaugural synthesis of **diphenylstannane** is a two-step process, commencing with the preparation of a key precursor, diphenyltin dichloride ($C_{12}H_{10}Cl_2Sn$), followed by its reduction to the target dihydride.

Step 1: Synthesis of Diphenyltin Dichloride

The precursor, diphenyltin dichloride, was synthesized via a redistribution reaction between tetraphenyldtin ($C_{24}H_{20}Sn$) and tin(IV) chloride ($SnCl_4$). This method, a staple in organotin chemistry, involves the exchange of organic and halide substituents on the tin center at elevated temperatures.

Step 2: Reduction to Diphenylstannane

The pivotal step in the first synthesis is the reduction of diphenyltin dichloride using lithium aluminum hydride ($LiAlH_4$) in a diethyl ether solvent. This reaction effectively replaces the two chlorine atoms with hydrogen atoms, yielding the desired **diphenylstannane**.

Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis of **diphenylstannane** and its precursor, diphenyltin dichloride.

| Compound | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Boiling Point (°C/Torr) | Refractive Index ($n^{20}D$) |
|------------------------|--|-------------------------------------|---------------|---------------------------|-----------------------|-----------|-------------------------|--------------------------------|
| Diphenyltin Dichloride | Tetraphenyldtin, Tin(IV) Chloride | 1:1 | None (neat) | 210-225 | 8 | High | 333-337 | Not Reported |
| Diphenylstannane | Diphenyltin Dichloride, Lithium Aluminum Hydride | 1:0.5 (approx.) | Diethyl Ether | Reflux | Not Specified | 70-80 | 89-93 / 0.3 | 1.6065 |

Note: The yield for diphenyltin dichloride was reported as "high" in the historical literature without a specific percentage.

Experimental Protocols

The following are the detailed experimental methodologies for the first synthesis of **diphenylstannane**.

Synthesis of Diphenyltin Dichloride

Materials:

- Tetraphenyltin
- Tin(IV) chloride

Procedure:

- Equimolar amounts of tetraphenyltin and tin(IV) chloride are placed in a reaction vessel equipped for heating.
- The mixture is heated to a temperature range of 210-225 °C.
- The reaction is maintained at this temperature for approximately 8 hours.
- Upon cooling, the crude diphenyltin dichloride solidifies and can be purified by recrystallization.

First Synthesis of Diphenylstannane

Materials:

- Diphenyltin dichloride
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether
- Ice-water bath

- Hydrochloric acid (for workup)
- Anhydrous sodium sulfate

Procedure:

- A solution of diphenyltin dichloride in anhydrous diethyl ether is prepared in a reaction flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.
- The flask is cooled in an ice-water bath.
- A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the cooled solution of diphenyltin dichloride with continuous stirring.
- After the addition is complete, the reaction mixture is allowed to stir and come to room temperature, followed by a period of reflux.
- The reaction is then carefully quenched by the slow addition of water, followed by dilute hydrochloric acid to dissolve the inorganic salts.
- The ethereal layer is separated, washed with water, and dried over anhydrous sodium sulfate.
- The diethyl ether is removed by distillation under reduced pressure.
- The resulting crude **diphenylstannane** is then purified by vacuum distillation.

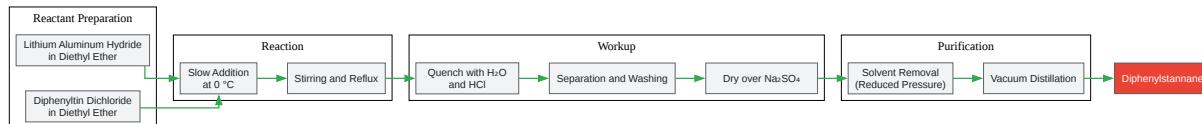
Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic procedures.



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Caption: Workflow for the synthesis of diphenyltin dichloride.



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Caption: Experimental workflow for the first synthesis of **diphenylstannane**.

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